1-(2,2-Diethoxyethoxy)hexane

Description

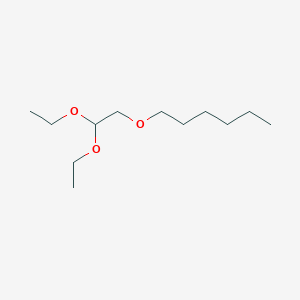

1-(2,2-Diethoxyethoxy)hexane (CAS 18266-50-7) is an ether derivative with the molecular formula C₁₂H₂₆O₃ and a molecular weight of 218.33 g/mol . Structurally, it consists of a hexyl chain linked to a diethoxyethoxy group (–OCH₂CH₂O–) with two ethoxy substituents (–OCH₂CH₃) at the central oxygen atom. This compound is also known as 2,2-Diethoxyethyl(hexyl) ether and is used in organic synthesis and industrial applications due to its ether-based reactivity and solubility properties .

Key physical properties (estimated):

Properties

CAS No. |

18266-50-7 |

|---|---|

Molecular Formula |

C12H26O3 |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

1-(2,2-diethoxyethoxy)hexane |

InChI |

InChI=1S/C12H26O3/c1-4-7-8-9-10-13-11-12(14-5-2)15-6-3/h12H,4-11H2,1-3H3 |

InChI Key |

JZUZJJCWIKMTAO-UHFFFAOYSA-N |

SMILES |

CCCCCCOCC(OCC)OCC |

Canonical SMILES |

CCCCCCOCC(OCC)OCC |

Other CAS No. |

18266-50-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Ethoxy Groups

1-(2,2-Dimethoxyethoxy)hexane (CAS 17597-95-4)

- Molecular formula : C₁₀H₂₂O₃ .

- Molecular weight : 190.28 g/mol .

- Key differences :

- Replaces ethoxy (–OCH₂CH₃) with methoxy (–OCH₃) groups.

- Lower molecular weight and slightly reduced lipophilicity compared to the diethoxy analog.

- Boiling point : 265.8°C (estimate) vs. higher for diethoxy due to increased chain length and molecular weight.

- Applications : Used as a solvent or intermediate in organic synthesis .

1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane (CAS 646066-49-1)

Chain Length and Functional Group Variations

2-Ethoxy-1-hexene (CAS 54844-02-9)

(2E)-1,1-Diethoxy-2-hexene (CAS 67746-30-9)

Cyclic vs. Linear Ethers

(2,2-Diethoxyethoxy)cyclohexane

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| 1-(2,2-Diethoxyethoxy)hexane | 18266-50-7 | C₁₂H₂₆O₃ | 218.33 | Diethoxyethoxy, hexyl | >265 (estimate) | Organic synthesis |

| 1-(2,2-Dimethoxyethoxy)hexane | 17597-95-4 | C₁₀H₂₂O₃ | 190.28 | Dimethoxyethoxy, hexyl | 265.8 | Solvent, intermediate |

| 2-Ethoxy-1-hexene | 54844-02-9 | C₈H₁₆O | 128.22 | Ethoxy, alkene | ~155 | Polymer chemistry |

| (2E)-1,1-Diethoxy-2-hexene | 67746-30-9 | C₁₀H₂₀O₂ | 172.27 | Diethyl acetal, alkene | ~200 | Flavor/fragrance industry |

| 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane | 646066-49-1 | C₁₁H₂₃BrO₃ | 283.20 | Bromine, methoxyethoxy | N/A | Reactive intermediate |

Research Findings and Implications

- Synthetic Utility : Diethoxyethoxy compounds are valuable for their stability and solubility, enabling use as protecting groups or polar aprotic solvents .

- Industrial Relevance : Structural analogs like (2E)-1,1-diethoxy-2-hexene are prioritized in flavor chemistry, while halogenated variants (e.g., bromo derivatives) serve as intermediates in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.